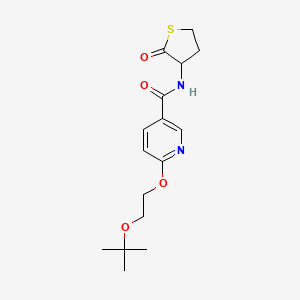![molecular formula C21H22N2O2S2 B2968962 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1286704-14-0](/img/structure/B2968962.png)
1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one, also known as BPTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPTP is a small molecule that belongs to the class of piperidine derivatives and exhibits a unique chemical structure that makes it an interesting target for research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of piperidine-based derivatives, including those related to 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one, has been demonstrated to yield compounds with significant anti-arrhythmic activity. This highlights the potential of such compounds in developing treatments for arrhythmia (Abdel‐Aziz et al., 2009).
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis. This suggests that derivatives of the compound could be explored for their antituberculosis potential (Jeankumar et al., 2013).
Studies on the crystal and molecular structures of related 4-benzylpiperidinyl derivatives have been conducted to understand their interactions with biological targets, which is crucial for designing drugs with improved efficacy and reduced side effects (Kubicki & Codding, 2003).
The antimicrobial and anti-proliferative activities of novel derivatives have been evaluated, indicating that these compounds can be potent agents against various bacterial infections and cancer cell lines. This underscores the versatility of such compounds in therapeutic applications (Al-Mutairi et al., 2019).
Propiedades
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-20(12-15-26-17-6-2-1-3-7-17)23-13-10-16(11-14-23)25-21-22-18-8-4-5-9-19(18)27-21/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBESIUVRYQKZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2968881.png)

![3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2968884.png)
![N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide](/img/structure/B2968885.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2968887.png)
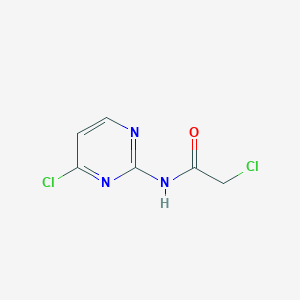

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)
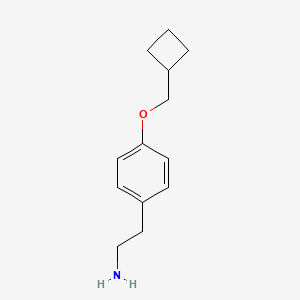
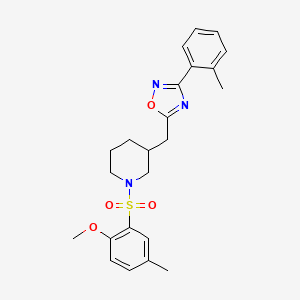
![3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2968897.png)
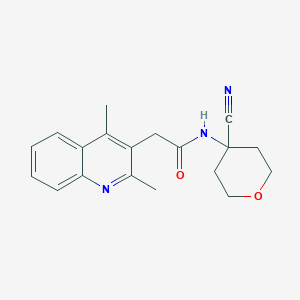
![1-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2968900.png)
